molecular formula C18H23N5O3S2 B2618208 Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 887225-67-4

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2618208
CAS No.: 887225-67-4
M. Wt: 421.53
InChI Key: PUOZZBKXEQYHDN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a combination of thiazole, pyridazine, and piperazine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with piperazine derivatives. Key steps include:

    Formation of Thiazole Intermediate: The thiazole ring is synthesized through the reaction of 2,4-dimethylthiazole with appropriate reagents under controlled conditions.

    Synthesis of Pyridazine Intermediate: The pyridazine ring is formed by reacting suitable precursors, often involving cyclization reactions.

    Coupling Reaction: The thiazole and pyridazine intermediates are coupled via a thioether linkage, followed by acetylation and esterification to introduce the ethyl ester and piperazine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and possible interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: Researchers use it to probe biochemical pathways and molecular interactions.

    Industrial Applications: It may be explored for use in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate: shares similarities with other thiazole and pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structure, which integrates multiple pharmacophores into a single molecule. This structural complexity may confer unique biological activities and make it a valuable candidate for further research and development.

Biological Activity

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

Property Value
Molecular Formula C20H20N4O3S2
Molecular Weight 428.5 g/mol
CAS Number 894008-06-1

This compound incorporates thiazole and pyridazine moieties, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play critical roles in cell cycle regulation and are often overexpressed in various cancers. Inhibition of these kinases can lead to reduced cell proliferation, making such compounds promising candidates for cancer therapy .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole and pyridazine derivatives. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in various cancer cell lines:

  • Inhibition of CDK Activity : Compounds targeting CDK4/6 have been shown to significantly reduce the growth of tumor cells by inducing cell cycle arrest at the G1 phase .
  • Case Studies : A study highlighted that a series of thiazole-pyrimidine derivatives exhibited potent antiproliferative activity against human cancer cell lines, suggesting that this compound may share similar properties .

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been investigated for various other biological activities:

  • Antimicrobial Activity : Some thiazole-based compounds have demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi .
  • Anticonvulsant Effects : Certain thiazole-integrated compounds have shown promise in anticonvulsant activity, indicating a broader therapeutic potential beyond oncology .

Research Findings

A summary of key research findings regarding this compound is presented below:

Study Findings
Dhumal et al. (2016)Identified structural analogs with strong inhibitory effects on Mycobacterium bovis BCG, suggesting potential for infectious disease treatment .
MDPI Review (2022)Discussed the versatility of thiazole derivatives in drug development, emphasizing their role in treating proliferative diseases .
ACS Journal (2016)Highlighted the selective inhibition of CDK4/6 by thiazole-pyrimidine derivatives, supporting their use in cancer therapy .

Properties

IUPAC Name

ethyl 4-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S2/c1-4-26-18(25)23-9-7-22(8-10-23)16(24)11-27-15-6-5-14(20-21-15)17-12(2)19-13(3)28-17/h5-6H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOZZBKXEQYHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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